
Triisopropylantimony
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triisopropylantimony, with the chemical formula (C₃H₇)₃Sb, is an organometallic compound that has garnered attention for its applications in the field of materials science, particularly in the growth of semiconductor materials. This compound is characterized by the presence of three isopropyl groups attached to an antimony atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triisopropylantimony can be synthesized through the reaction of antimony trichloride (SbCl₃) with isopropylmagnesium chloride (C₃H₇MgCl) in an ether solvent. The reaction typically proceeds as follows:
SbCl3+3C3H7MgCl→(C3H7)3Sb+3MgCl2
The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Triisopropylantimony undergoes various chemical reactions, including:
Pyrolysis: Decomposition at elevated temperatures to form isopropyl radicals and antimony-containing products.
Oxidation: Reaction with oxygen to form antimony oxides and isopropyl radicals.
Substitution: Replacement of isopropyl groups with other ligands.
Common Reagents and Conditions:
Pyrolysis: Conducted in an inert atmosphere (e.g., helium or nitrogen) at temperatures ranging from 250°C to 350°C.
Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.
Substitution: Involves the use of reagents such as halogens or other organometallic compounds.
Major Products:
Pyrolysis: Produces isopropyl radicals, propene (C₃H₆), propane (C₃H₈), and 2,3-dimethylbutane (C₆H₁₄).
Oxidation: Forms antimony oxides and isopropyl radicals.
Substitution: Results in the formation of new organometallic compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Triisopropylantimony has several applications in scientific research, including:
Materials Science: Used as a precursor in the growth of III-V semiconductors such as indium antimonide (InSb) and gallium antimonide (GaSb) through organometallic vapor phase epitaxy (OMVPE).
Chemistry: Employed in the synthesis of other organometallic compounds and as a reagent in various chemical reactions.
Industry: Utilized in the production of high-purity antimony-containing materials for electronic and optoelectronic devices.
Wirkmechanismus
The mechanism of action of triisopropylantimony in its applications involves the decomposition of the compound to release isopropyl radicals and antimony atoms. These species then participate in the formation of semiconductor materials or other desired products. The molecular targets and pathways involved include:
Bond Cleavage: The initial step involves the cleavage of the Sb-C bonds to generate isopropyl radicals.
Radical Reactions: The isopropyl radicals can undergo recombination, disproportionation, or further reaction with other species to form the final products.
Vergleich Mit ähnlichen Verbindungen
Triisopropylantimony can be compared with other organoantimony compounds such as:
Trimethylantimony (TMSb): Decomposes at higher temperatures and produces methyl radicals, which can lead to carbon contamination.
Triallylantimony (TASb): Undergoes pyrolysis at lower temperatures and produces different products such as 1,5-hexadiene (C₆H₁₀).
Uniqueness: this compound is unique due to its lower decomposition temperature and the nature of the products formed during pyrolysis. This makes it a valuable precursor for the growth of high-quality semiconductor materials with minimal contamination.
Eigenschaften
CAS-Nummer |
73300-45-5 |
|---|---|
Molekularformel |
C9H21Sb |
Molekulargewicht |
251.02 g/mol |
IUPAC-Name |
tri(propan-2-yl)stibane |
InChI |
InChI=1S/3C3H7.Sb/c3*1-3-2;/h3*3H,1-2H3; |
InChI-Schlüssel |
RBEXEKTWBGMBDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Sb](C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




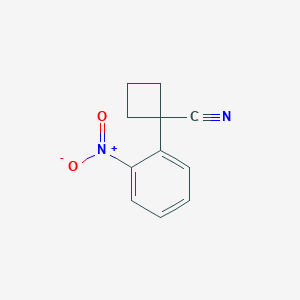
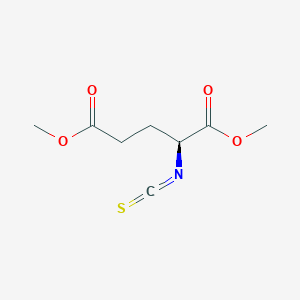

![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B11724224.png)
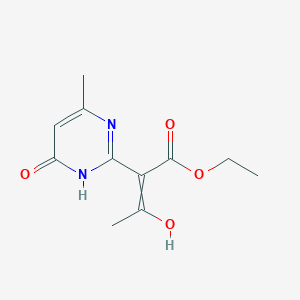
![1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride](/img/structure/B11724232.png)
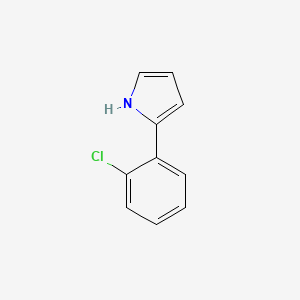
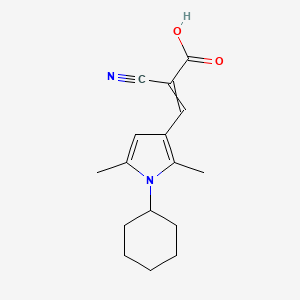
![(1S,2R)-2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724250.png)
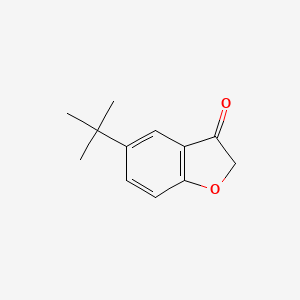
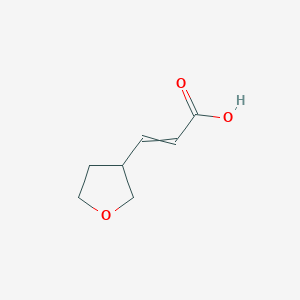
![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11724267.png)
